molecular formula C19H12Cl2N2S B2405714 (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164533-11-2

(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile

Cat. No.: B2405714
CAS No.: 1164533-11-2
M. Wt: 371.28
InChI Key: CEWIQIHEXPFQRS-NTEUORMPSA-N
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Description

(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile is an organic compound that features a dichlorophenyl group, a quinoline moiety, and a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dichlorophenyl Intermediate: Starting with a dichlorobenzene derivative, various substitution reactions can introduce the necessary functional groups.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis or Friedländer synthesis.

    Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the quinoline derivative under conditions that favor the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Modulation: Study of its effects on biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases by modulating biological pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

    Structural Features: The combination of dichlorophenyl, quinoline, and propenenitrile groups.

    Biological Activity: Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c1-24-19-13(8-12-4-2-3-5-18(12)23-19)9-14(11-22)16-7-6-15(20)10-17(16)21/h2-10H,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWIQIHEXPFQRS-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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